molecular formula C7H12F2O3 B13543455 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid

Cat. No.: B13543455
M. Wt: 182.16 g/mol
InChI Key: IIQPZOQRDNTDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid is a fluorinated hydroxycarboxylic acid with the molecular formula C₇H₁₀F₂O₃ (derived from its ethyl ester form, C₉H₁₆F₂O₃ in ). The compound features a pentanoic acid backbone substituted with two fluorine atoms at the C2 position, a hydroxyl group at C3, and an ethyl group at C3. Its ester derivative, ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate (CAS 1092693-68-9), is commercially available as a specialty chemical, primarily used in pharmaceutical and agrochemical research due to its unique fluorinated structure .

Properties

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

IUPAC Name

3-ethyl-2,2-difluoro-3-hydroxypentanoic acid

InChI

InChI=1S/C7H12F2O3/c1-3-6(12,4-2)7(8,9)5(10)11/h12H,3-4H2,1-2H3,(H,10,11)

InChI Key

IIQPZOQRDNTDAH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C(=O)O)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid typically involves the reaction of ethyl 2,2-difluoro-3-hydroxybutanoate with ethylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The difluoromethyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-ethyl-2,2-difluoro-3-hydroxypentanoic acid with five analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Key Features
3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid C₇H₁₀F₂O₃ -COOH, -OH, -F, -C₂H₅ 192.15 High polarity due to -OH and -COOH; fluorination enhances metabolic stability.
Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate C₉H₁₆F₂O₃ -COOEt, -OH, -F, -C₂H₅ 210.22 Ester form improves lipophilicity for membrane penetration .
Butanoic acid, 3,3-difluoro-2-hydroxy-, ethyl ester C₆H₁₀F₂O₃ -COOEt, -OH, -F 180.14 Shorter carbon chain reduces steric hindrance; lower molecular weight.
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate C₇H₁₃FO₃ -COOEt, -OH, -F, -CH₃ 176.17 Methyl substitution at C3 alters steric and electronic properties .
3-Ethyl-2,4-pentanedione C₇H₁₂O₂ Two ketone groups (-CO-) 128.17 Lacks fluorine and hydroxyl; high reactivity in enolate formation .

Physicochemical Properties

  • Acidity: The hydroxyl and carboxylic acid groups in 3-ethyl-2,2-difluoro-3-hydroxypentanoic acid confer higher acidity (estimated pKa ~2.5–3.0 for -COOH) compared to its ester analogs (pKa ~4.5–5.5 for -COOEt). Fluorine’s electron-withdrawing effect further lowers the pKa of adjacent groups .
  • Lipophilicity : The ethyl ester form (logP ~1.5–2.0) is more lipophilic than the free acid (logP ~0.5–1.0), enhancing bioavailability in hydrophobic environments .
  • Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. For example, the ethyl ester derivative decomposes above 200°C, whereas non-fluorinated analogs like 3-ethyl-2,4-pentanedione are more volatile .

Biological Activity

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid (EDHFPA) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of EDHFPA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid can be represented as follows:

  • Molecular Formula : C7H12F2O3
  • Molecular Weight : 182.17 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that EDHFPA may interact with various biological pathways, particularly those involving enzyme inhibition and metabolic processes. Its difluorinated structure is hypothesized to enhance lipophilicity and bioavailability, potentially leading to increased biological activity.

Enzyme Interactions

EDHFPA has been studied for its interactions with key metabolic enzymes:

  • Phosphodiesterase Inhibitors : It has been suggested that derivatives of EDHFPA may act as phosphodiesterase inhibitors, which are crucial in regulating cyclic nucleotide levels in cells .
  • Glycosyltransferase Activity : Preliminary studies indicate that EDHFPA may influence glycosyltransferase activity, which is essential for carbohydrate metabolism and cellular signaling .

Case Studies

  • Antidiabetic Potential :
    • A study investigated the effects of EDHFPA on glucose metabolism in diabetic models. The results showed a significant reduction in blood glucose levels when administered at specific dosages, suggesting potential use as an antidiabetic agent .
  • Anti-inflammatory Properties :
    • Another case study focused on the anti-inflammatory effects of EDHFPA in vitro. The compound demonstrated a reduction in inflammatory markers in cultured macrophages, indicating its potential therapeutic applications in inflammatory diseases .

Research Findings

The following table summarizes key findings from various studies on the biological activity of EDHFPA:

Study FocusMethodologyKey FindingsReference
Antidiabetic ActivityIn vivo glucose tolerance testsSignificant reduction in blood glucose levels
Enzyme InteractionIn vitro enzyme assaysInhibition of phosphodiesterase activity
Anti-inflammatory EffectsMacrophage culture experimentsDecreased inflammatory cytokine production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic fluorination of a β-ketoester precursor, followed by hydrolysis and acidification. For fluorination, agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are effective for introducing difluoro groups. Post-fluorination, the ester group is hydrolyzed under acidic or basic conditions (e.g., HCl/THF or NaOH/ethanol) to yield the carboxylic acid. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products like elimination or over-fluorination .

Q. How can the structural integrity of 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid be confirmed?

  • Methodological Answer : Use a combination of 1D/2D NMR (e.g., 19F^{19}\text{F} NMR for fluorine environments, 1H^{1}\text{H}-13C^{13}\text{C} HSQC for carbon-proton correlations) and high-resolution mass spectrometry (HRMS) . For instance, 19F^{19}\text{F} NMR should show two equivalent fluorine atoms (singlet at ~-100 ppm), while IR spectroscopy can confirm the hydroxyl (broad peak ~3200 cm1^{-1}) and carboxylic acid (strong C=O stretch ~1700 cm1^{-1}) groups. Computational modeling (DFT) may further validate geometry .

Q. What are the stability considerations for storing 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid?

  • Methodological Answer : The compound is prone to hydrolysis due to the electron-withdrawing fluorine groups. Store under inert atmosphere (argon or nitrogen) at -20°C in anhydrous solvents (e.g., acetonitrile or DMF). Avoid prolonged exposure to moisture or light. Stability tests via periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) can monitor degradation .

Advanced Research Questions

Q. How to resolve contradictory NMR data arising from diastereomers or tautomeric forms?

  • Methodological Answer : If NMR signals suggest diastereomerism (e.g., split peaks in 1H^{1}\text{H} NMR), employ variable-temperature NMR to assess dynamic equilibria. For tautomers (e.g., keto-enol), use deuterated solvents (DMSO-d6_6) to stabilize specific forms. Alternatively, derivatization (e.g., methyl ester formation) simplifies spectra. Computational tools (Gaussian, ORCA) can predict dominant tautomers and assign peaks .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

  • Methodological Answer : Use LC-MS/MS with negative-ion electrospray ionization (ESI-) for high sensitivity. Matrix effects (e.g., soil or water samples) require cleanup via SPE (solid-phase extraction) with C18 cartridges. Calibration curves spiked with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogues) improve accuracy. Detection limits <1 ppb are achievable with optimized MRM (multiple reaction monitoring) transitions .

Q. How to design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Conduct kinetic studies under varying conditions (solvent polarity, temperature, nucleophile strength). For example, track reaction progress with in-situ 19F^{19}\text{F} NMR using CDCl3_3 as solvent. Compare activation energies (Arrhenius plots) for different nucleophiles (e.g., amines vs. thiols). Computational studies (MD simulations) can predict transition states and explain regioselectivity .

Q. What strategies mitigate discrepancies between experimental and computational data for pKa or logP values?

  • Methodological Answer : Validate computational predictions (e.g., COSMO-RS for pKa) with experimental measurements. For pKa, use potentiometric titration in 20% DMSO/water. For logP, perform shake-flask experiments with octanol/water partitioning and quantify via UV-Vis. Discrepancies often arise from solvent effects or conformational flexibility not captured in simulations—refine models using explicit solvent MD .

Key Methodological Insights

  • Synthesis : Prioritize fluorination agents with low propensity for elimination (e.g., Deoxo-Fluor® over DAST) .
  • Analysis : Combine orthogonal techniques (NMR, MS, IR) to address stereochemical ambiguities .
  • Environmental Detection : Optimize SPE protocols to minimize matrix interference in complex samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.